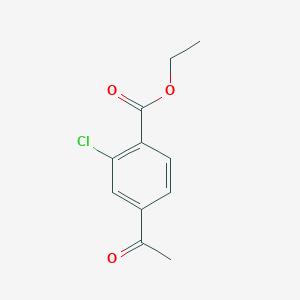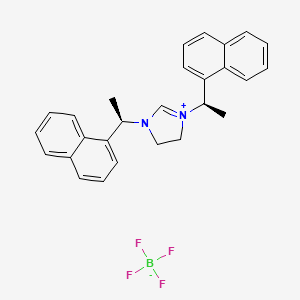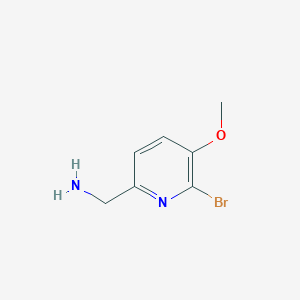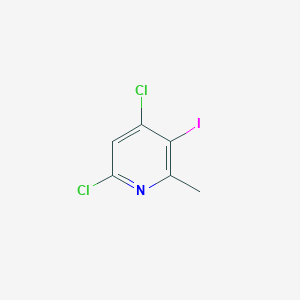![molecular formula C10H13NO3 B13656516 (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine: is an organic compound that belongs to the class of hydroxylamines This compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, along with a hydroxylamine functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine, which facilitates the formation of the imine intermediate. The reaction is typically performed under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
相似化合物的比较
- (NZ)-N-[(3-methoxy-4-ethoxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-methoxy-4-hydroxyphenyl)methylidene]hydroxylamine
Comparison:
- Structural Differences: The presence and position of the ethoxy and methoxy groups can influence the compound’s reactivity and interaction with other molecules.
- Chemical Properties: These structural differences can lead to variations in solubility, stability, and reactivity.
- Biological Activity: The specific arrangement of functional groups can affect the compound’s ability to interact with biological targets, leading to differences in biological activity and potential applications.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3/b11-7- |
InChI 键 |
FVYXOGUMKIMTAT-XFFZJAGNSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N\O)OC |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


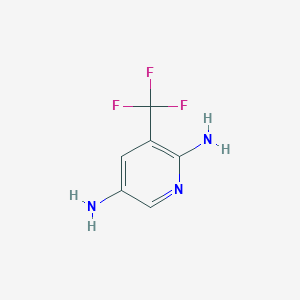
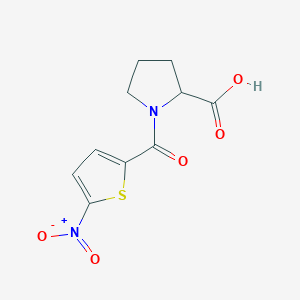

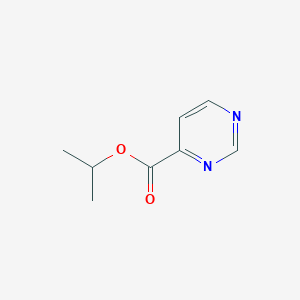
![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
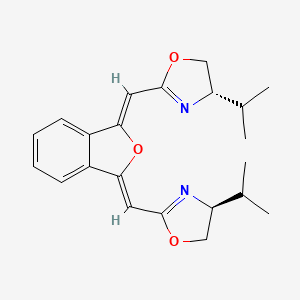

![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

